molecular formula C7H4ClIN2O B3295141 6-Chloro-4-hydroxy-3-iodo-1H-indazole CAS No. 887569-64-4

6-Chloro-4-hydroxy-3-iodo-1H-indazole

Cat. No.: B3295141
CAS No.: 887569-64-4
M. Wt: 294.48 g/mol
InChI Key: WSBDLRLPQOVHDI-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of chlorine, hydroxyl, and iodine substituents on the indazole ring. The molecular formula of this compound is C7H4ClIN2O, and it has a molecular weight of 294.48 g/mol . Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 6-Chloro-4-hydroxy-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the iodination of 6-chloroindazole followed by hydroxylation. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and a hydroxylating agent for the hydroxylation step . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

6-Chloro-4-hydroxy-3-iodo-1H-indazole undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Chloro-4-hydroxy-3-iodo-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways . The exact pathways and targets depend on the specific biological context and the functional groups present on the indazole ring.

Comparison with Similar Compounds

6-Chloro-4-hydroxy-3-iodo-1H-indazole can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

6-chloro-3-iodo-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDLRLPQOVHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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